

3-Amino-2-Chlorochromone: Technical Guide & Scaffold Analysis

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: *3-Amino-2-chloro-4H-1-benzopyran-4-one*

CAS No.: 61423-66-3

Cat. No.: B11904367

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Executive Summary & Compound Identity

3-Amino-2-chlorochromone (Systematic Name: 3-amino-2-chloro-4H-chromen-4-one) represents a highly reactive "push-pull" enaminone scaffold. While the specific free base isomer "3-amino-2-chlorochromone" is rarely isolated as a shelf-stable solid due to its intrinsic reactivity (propensity for self-condensation or hydrolysis), it serves as a critical transient intermediate in the synthesis of fused heterocyclic systems, such as chromeno-oxazoles and chromeno-pyridines.

Researchers often target this motif in situ or utilize its more stable positional isomers (e.g., 2-amino-3-chlorochromone) or functional equivalents (e.g., 2-chloro-3-nitrochromone) for drug development campaigns targeting kinase inhibition and antimicrobial activity.

Chemical Identity Table

Property	Data / Description
Common Name	3-Amino-2-chlorochromone
Systematic Name	3-Amino-2-chloro-4H-1-benzopyran-4-one
Molecular Formula	C ₉ H ₆ ClNO ₂
Molecular Weight	195.60 g/mol
CAS Number	Not formally assigned for the isolated free base.* (See 59507-94-7 for parent 3-Aminochromone; 17831-88-8 for 2-Chloro-3-formylchromone)
Core Scaffold	4H-Chromen-4-one (Chromone)
Key Functionality	-Amino- -chloro-enone (Bifunctional electrophile/nucleophile)
Predicted LogP	~1.8 – 2.2
Solubility	Soluble in DMSO, DMF, CH ₂ Cl ₂ ; limited stability in protic solvents.

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Note on Stability: The 2-chloro-3-amino arrangement places a nucleophilic amine adjacent to an electrophilic vinyl chloride (at C2). This creates a high potential for dimerization or hydrolysis. Most literature protocols generate this species in situ from 2,3-dichlorochromone or 3-nitro-2-chlorochromone.

Synthesis & Production Methodologies

The synthesis of the 3-amino-2-chloro core requires circumventing the high reactivity of the C2 position. Two primary pathways are established: Reductive Chlorination and Nucleophilic Substitution.

Pathway A: Reduction of 2-Chloro-3-nitrochromone (Preferred)

This method avoids the instability of the free amine during the chlorination step.

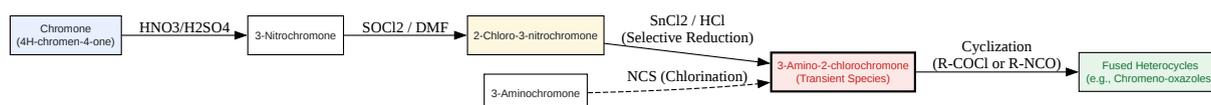
- Nitration: Chromone is nitrated to form 3-nitrochromone.
- Chlorination: Treatment with thionyl chloride or oxalyl chloride introduces the chlorine at C2 via an addition-elimination mechanism.
- Selective Reduction: The nitro group is reduced to the amine using SnCl_2/HCl or Fe/AcOH under controlled conditions to prevent dechlorination.

Pathway B: Electrophilic Halogenation of 3-Aminochromone

Direct chlorination of 3-aminochromone (CAS 59507-94-7) using N-chlorosuccinimide (NCS).

- Reagent: NCS (1.05 eq) in DMF or CH_3CN .
- Mechanism: The amino group activates the C2 position (via resonance), facilitating electrophilic attack by Cl^+ .
- Outcome: Often yields a mixture of mono- and di-chlorinated products; requires careful chromatography.

Visualization: Synthesis & Reactivity Flow



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Figure 1: Synthetic pathways to the 3-amino-2-chlorochromone core and its subsequent cyclization.

Reactivity Profile & Mechanism

The 3-amino-2-chlorochromone scaffold is a "chemical chameleon," possessing both nucleophilic and electrophilic sites. This duality makes it an ideal substrate for Annulation Reactions.

The "Push-Pull" Dynamic

- C2-Position (Electrophilic): The chlorine atom at C2 is a good leaving group, activated by the adjacent oxygen and the carbonyl group (Michael acceptor character).
- C3-Amino Group (Nucleophilic): The amine at C3 is electron-rich and can attack electrophiles.

Key Transformations

- Synthesis of Chromeno[2,3-d]oxazoles:
 - Reaction with acyl chlorides or anhydrides leads to acylation of the amine, followed by intramolecular displacement of the C2-chloride by the amide oxygen.
- Synthesis of Chromeno[2,3-b]pyrazines:
 - Reaction with 1,2-diamines displaces the chloride and condenses with the carbonyl.
- Palladium-Catalyzed Cross-Coupling:
 - The C2-Cl bond is amenable to Suzuki-Miyaura or Sonogashira coupling, allowing the introduction of aryl or alkynyl groups while retaining the amino functionality.

Biological Applications & Drug Discovery

The chromone scaffold is a "privileged structure" in medicinal chemistry.^[1] The 3-amino-2-chloro derivative serves as a gateway to several bioactive classes.

Therapeutic Area	Mechanism of Action	Key Derivative Class
Oncology	Kinase Inhibition: The planar tricyclic systems derived from this scaffold mimic ATP and bind to the hinge region of kinases (e.g., PI3K, mTOR).	Chromeno[2,3-d]pyrimidines
Antimicrobial	DNA Gyrase Inhibition: Fused chromone systems exhibit broad-spectrum activity against Gram-positive bacteria (e.g., <i>S. aureus</i>).	Chromeno-oxazoles
Neuroprotection	Adenosine Receptor Antagonism: A3 adenosine receptor antagonists for treating ischemia.	2-Amino-3-cyanochromone analogs

Case Study: Chromeno[2,3-d]oxazoles

Recent studies have highlighted the utility of 2-chloro-3-aminochromone precursors in synthesizing chromeno[2,3-d]oxazoles. These compounds demonstrate significant anti-inflammatory activity by inhibiting the NF- κ B signaling pathway. The cyclization efficiency is heavily dependent on the leaving group ability at C2 (Cl > OMe).

Safety & Handling Protocols

Given the reactivity and potential toxicity of halogenated chromones, strict safety protocols are required.

- Hazard Classification:
 - H315: Causes skin irritation.[2]
 - H319: Causes serious eye irritation.[2]
 - H335: May cause respiratory irritation.[2]

- Potential Sensitizer: Halogenated enamines can cause allergic contact dermatitis.
- Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The free base is prone to oxidation and hydrolysis; conversion to the hydrochloride salt ($R-NH_3^+ Cl^-$) improves stability.
- Disposal: Quench excess reactive intermediate with aqueous sodium bicarbonate before disposal into halogenated organic waste streams.

References

- Synthesis of 3-Aminochromone Derivatives
 - PubChem Compound Summary for CID 59507-94-7 (3-Aminochromone).
 - [\[Link\]](#)
- Reactivity of 2-Chloro-3-formylchromone (Related Scaffold)
 - 2-Chloro-3-formylchromone: A Versatile Synthon in Heterocyclic Synthesis. Organic Chemistry Portal.
 - [\[Link\]](#)
- Synthesis of Chromeno-Fused Heterocycles
 - Multicomponent Synthesis of Diversified Chromeno[3,2-d]oxazoles. ResearchGate.[\[1\]](#)
 - [\[Link\]](#)
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Sources

- [1. researchgate.net \[researchgate.net\]](#)
- [2. 3-amino-4-hydroxy-2H-chromen-2-one | C9H7NO3 | CID 54679250 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [3-Amino-2-Chlorochromone: Technical Guide & Scaffold Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b11904367#3-amino-2-chlorochromone-cas-number-and-properties\]](https://www.benchchem.com/product/b11904367#3-amino-2-chlorochromone-cas-number-and-properties)

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